Cas no 1284814-89-6 (3-4-(2-hydroxyphenyl)piperazin-1-yl-3-oxopropanoic acid)

1284814-89-6 structure
상품 이름:3-4-(2-hydroxyphenyl)piperazin-1-yl-3-oxopropanoic acid
CAS 번호:1284814-89-6
MF:C13H16N2O4
메가와트:264.277143478394
MDL:MFCD17946352
CID:5148940
PubChem ID:62231922
3-4-(2-hydroxyphenyl)piperazin-1-yl-3-oxopropanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid
- 3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoicacid
- 1-Piperazinepropanoic acid, 4-(2-hydroxyphenyl)-β-oxo-
- 3-4-(2-hydroxyphenyl)piperazin-1-yl-3-oxopropanoic acid
-
- MDL: MFCD17946352
- 인치: 1S/C13H16N2O4/c16-11-4-2-1-3-10(11)14-5-7-15(8-6-14)12(17)9-13(18)19/h1-4,16H,5-9H2,(H,18,19)
- InChIKey: UATKSQPEGZRQKA-UHFFFAOYSA-N
- 미소: O=C(CC(=O)O)N1CCN(C2C=CC=CC=2O)CC1
계산된 속성
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 3
- 복잡도: 340
- 소수점 매개변수 계산 참조값(XlogP): 0.7
- 토폴로지 분자 극성 표면적: 81.1
3-4-(2-hydroxyphenyl)piperazin-1-yl-3-oxopropanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344774-10.0g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95.0% | 10.0g |
$3807.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068481-1g |
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95% | 1g |
¥4403.0 | 2023-04-03 | |
Enamine | EN300-344774-0.1g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95.0% | 0.1g |
$306.0 | 2025-03-18 | |
Enamine | EN300-344774-2.5g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95.0% | 2.5g |
$1735.0 | 2025-03-18 | |
Enamine | EN300-344774-5.0g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95.0% | 5.0g |
$2566.0 | 2025-03-18 | |
Enamine | EN300-344774-1g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95% | 1g |
$884.0 | 2023-09-03 | |
Enamine | EN300-344774-10g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95% | 10g |
$3807.0 | 2023-09-03 | |
Enamine | EN300-344774-0.25g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95.0% | 0.25g |
$438.0 | 2025-03-18 | |
Enamine | EN300-344774-5g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95% | 5g |
$2566.0 | 2023-09-03 | |
Enamine | EN300-344774-0.05g |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
1284814-89-6 | 95.0% | 0.05g |
$205.0 | 2025-03-18 |
3-4-(2-hydroxyphenyl)piperazin-1-yl-3-oxopropanoic acid 관련 문헌
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
1284814-89-6 (3-4-(2-hydroxyphenyl)piperazin-1-yl-3-oxopropanoic acid) 관련 제품
- 2228325-81-1(4-(azidomethyl)-N,N-diethyl-3-methoxyaniline)
- 2247102-40-3(5-Acetamidothiophene-2-sulfonyl fluoride)
- 1804488-30-9(Methyl 3-cyano-2-(difluoromethyl)-5-fluoropyridine-6-carboxylate)
- 23282-94-2(4-Benzyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol)
- 632292-71-8(Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate)
- 893420-59-2(4-bromo-3-fluoro-N,N-dimethylbenzamide)
- 2006333-41-9(trans-4-fluoropyrrolidin-3-ol;hydrochloride)
- 1807300-14-6(Methyl 5-cyano-2-hydroxy-4-(trifluoromethylthio)benzoate)
- 2248364-69-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3-ethylazetidin-1-yl)acetate)
- 1500957-40-3((1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량